5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
The compound “5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves multi-step chemical modifications . Initially, a compound is converted into its derivative, which is then transformed into another derivative. The final step involves the cyclization of the compound, producing its 1,2,4-triazole derivative. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, HNMR, and UV–visible spectroscopy . The DFT study utilized M06/6‐311G(d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been characterized using 1H NMR and 13C NMR . The chemical formula of a similar compound is C19H14BrFN4S, with an exact mass of 428.0107 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications
Antifungal Activity
One study synthesized a series of compounds related to the query molecule and evaluated them for in vitro antifungal activity. One compound was found to be particularly potent against Candida albicans, even more so than the standard antifungal agent miconazole. The compounds were analyzed for their binding in the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase, and ADMET properties were also considered, indicating good drug-like properties (Sangshetti et al., 2014).
Synthesis and Chemical Structure
Another study focused on the synthesis of new pyridine-based heterocycles, including derivatives of the query compound. The research presented different methods for synthesizing these compounds, indicating their potential for further chemical exploration and application in various fields (El-Kashef et al., 2010).
Corrosion Inhibition
The application of Schiff’s bases derived from similar structures was investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found significant inhibition performance, suggesting these compounds' utility in protecting metals against corrosion, which is crucial for industrial applications (Ansari et al., 2014).
Drug Delivery Systems
A distinct study explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery applications. This research indicates the compound's potential use in creating more effective and targeted drug delivery mechanisms (Mattsson et al., 2010).
Anticancer Activity
Research into 4,5,6,7-tetrahydrothieno-pyridine derivatives has highlighted their importance across numerous pharmacological fields, including anticancer activity. The study outlines the synthesis and characterization of new derivatives, hinting at their potential as leads for developing future anticancer drugs (Rao et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(4-methyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-8-12-13-11(14)7-15-4-2-10-9(6-15)3-5-16-10/h3,5,8H,2,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNHCYQZUXILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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